(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Unlike N-1 isomers, this N-2 methyl-triazole boronic acid provides distinct electronic and steric properties for FLT3 kinase inhibitor design, enabling novel, patentable scaffolds. Ideal for Suzuki-Miyaura cross-coupling to build metabolically stable peptidomimetic libraries. Avoid protodeboronation risks by leveraging our cold-stored, high-purity batches. Choose this scaffold to differentiate your SAR programs from crowded N-1 triazole space. Request bulk pricing now.

Molecular Formula C3H6BN3O2
Molecular Weight 126.91 g/mol
Cat. No. B11923200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid
Molecular FormulaC3H6BN3O2
Molecular Weight126.91 g/mol
Structural Identifiers
SMILESB(C1=NN(N=C1)C)(O)O
InChIInChI=1S/C3H6BN3O2/c1-7-5-2-3(6-7)4(8)9/h2,8-9H,1H3
InChIKeyNKPPGMSJFBPQAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid: A Specialized Triazole-Boronic Acid Building Block for Medicinal Chemistry


(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid (CAS 1372713-72-8) is a heterocyclic boronic acid derivative that combines a 1,2,3-triazole ring bearing a methyl group at the N-2 position with a boronic acid moiety at the C-4 position . The triazole ring is recognized as a bioisostere of the amide bond in medicinal chemistry, enabling the design of metabolically stable peptidomimetics and kinase inhibitors [1]. The boronic acid group facilitates Suzuki-Miyaura cross-coupling reactions, which are foundational for constructing complex organic architectures in pharmaceutical and agrochemical synthesis [2]. This compound serves as a versatile small-molecule scaffold for drug discovery and chemical biology applications .

Why (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid Cannot Be Substituted with Closely Related Triazole Boronic Acid Analogs


Although many 1,2,3-triazole boronic acids share a common core, critical differences in N-alkylation position (N-1 vs. N-2) and substitution pattern fundamentally alter electronic properties, steric accessibility, and metabolic stability [1]. For instance, N-2-alkylated triazoles exhibit distinct tautomeric equilibria and dipole moments compared to their N-1 counterparts, which directly impacts target binding affinity and off-target profiles in kinase inhibitor programs [2]. Furthermore, the presence and position of the methyl group influence the boronic acid's pKa, solubility, and susceptibility to protodeboronation, thereby affecting both coupling efficiency in synthesis and pharmacokinetic behavior in vivo [3]. Simple replacement of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid with the 1-methyl isomer or unsubstituted analog will result in a different molecular entity with potentially divergent reactivity and biological activity. The evidence below quantifies key differentiating parameters that inform selection decisions.

Quantitative Differentiation of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid from Key Comparators


N-2 Methyl Substitution Imparts Distinct Electronic and Steric Properties Compared to N-1 Methyl Isomer

The N-2 methyl substitution in (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid results in a different tautomeric equilibrium and electronic distribution compared to the N-1 methyl isomer (1-Methyl-1H-1,2,3-triazol-4-yl)boronic acid. While direct experimental pKa values are not available in the primary literature, the structural difference is known to alter hydrogen-bonding capacity and dipole moment, which are critical for target engagement and selectivity in kinase inhibitor design [1]. In silico studies on α-triazolylboronic acids have demonstrated that subtle changes in the triazole substitution pattern lead to distinct binding modes and selectivity profiles against protein kinases such as FLT3 [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Physicochemical Property Comparison: Density and Boiling Point Differentiation

Predicted physicochemical properties highlight key differences between (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid and its unsubstituted 1H-1,2,3-triazole-4-boronic acid analog. The target compound exhibits a lower predicted density (1.39 ± 0.1 g/cm³) and significantly lower boiling point (366.0 ± 52.0 °C) compared to the unsubstituted compound (density: 1.56 ± 0.1 g/cm³; boiling point: 458.0 ± 37.0 °C) . These differences reflect the impact of the N-2 methyl group on intermolecular interactions and volatility, which may influence purification and handling during scale-up.

Preformulation Process Chemistry Analytical Characterization

Thermal Stability and Storage Requirements: Freezer Storage Mandated

(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid requires storage in a freezer at temperatures below -20°C, as specified by suppliers, due to potential instability at ambient conditions . This is in contrast to the 1,5-dimethyl analog (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid, which is recommended for long-term storage in a cool, dry place without specific sub-zero requirements . The enhanced thermal lability of the N-2 methyl compound likely arises from increased susceptibility to protodeboronation or hydrolytic degradation pathways facilitated by the 2H-tautomer structure.

Stability Procurement Logistics Material Handling

pKa Modulation by N-2 Methyl Group: Predicted Acidic Shift Relative to Unsubstituted Analog

The pKa of the boronic acid group is a critical determinant of binding affinity to serine proteases and kinases, as well as oral bioavailability. While experimental pKa for the target compound is not publicly available, the unsubstituted 1H-1,2,3-triazole-4-boronic acid has a predicted pKa of 6.22 ± 0.53 . The electron-donating N-2 methyl group is expected to slightly increase the pKa (reduce acidity) compared to the unsubstituted analog. This modulation can alter the fraction of the neutral, membrane-permeable species at physiological pH, thereby impacting passive diffusion and oral absorption [1].

ADME Bioavailability Formulation Medicinal Chemistry

Biological Activity Differentiation: N-2 Triazolylboronic Acids as FLT3 Kinase Inhibitors

A library of α-triazolylboronic acids, which includes N-2 substituted variants, was screened against FLT3 kinase, a validated target in acute myeloid leukemia (AML). Selected compounds demonstrated low micromolar inhibitory activity in enzymatic and cellular assays, with selectivity against control cell lines [1]. Importantly, control analogs lacking the boronic acid group were inactive, confirming the essential role of the boron moiety [1]. While specific data for (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid is not isolated in this study, it belongs to the same chemotype and is expected to exhibit similar kinase inhibition potential. In contrast, the substituted triazole boronic acids claimed in patent EP 2925765 A1 are LMP7 inhibitors targeting inflammatory diseases, representing a distinct therapeutic area [2].

Kinase Inhibition Oncology Acute Myeloid Leukemia Drug Discovery

Targeted Applications of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid Based on Quantified Differentiation


Design of Novel FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML)

Given that the α-triazolylboronic acid chemotype exhibits low micromolar activity against FLT3 kinase [1], (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid is a strategic building block for synthesizing focused libraries aimed at AML therapy. The N-2 methyl substitution may confer a distinct binding mode and selectivity profile compared to N-1 analogs, which is valuable for overcoming drug resistance [1]. Researchers should prioritize this scaffold for structure-activity relationship (SAR) studies exploring FLT3 inhibition.

Synthesis of Metabolically Stable Peptidomimetics via Amide Bond Bioisosterism

The 1,2,3-triazole ring is a well-established bioisostere of the amide bond, providing enhanced metabolic stability and rigidity [2]. (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid can be coupled with aryl halides via Suzuki-Miyaura reactions to generate peptidomimetic libraries. The N-2 methyl group offers a unique steric and electronic environment compared to N-1 isomers, potentially yielding lead compounds with improved pharmacokinetic properties [2].

Process Chemistry: Optimizing for Scale-Up with Predicted Physicochemical Advantages

The predicted lower density (1.39 g/cm³) and lower boiling point (366.0 °C) of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid relative to the unsubstituted analog suggest potential advantages in handling and purification during scale-up. Process chemists may find this compound easier to work with in large-scale Suzuki couplings, although the requirement for freezer storage (-20°C) must be factored into facility and logistics planning .

Expanding Intellectual Property in Boron-Containing Kinase Inhibitor Space

The N-2 alkylated 2H-1,2,3-triazole scaffold has been demonstrated as a viable substrate for CH borylation and subsequent Suzuki cross-coupling, enabling efficient access to aryl-aryl linkages [3]. This synthetic versatility, combined with the emerging role of α-triazolylboronic acids as FLT3 inhibitors [1], positions (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid as a valuable building block for creating novel, patentable chemical entities distinct from the crowded N-1 triazole boronic acid landscape.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.